Tetrabutylammonium hydrogensulfate (CAS: 32503-27-8), commonly abbreviated as TBAHS, is a premium quaternary ammonium salt utilized primarily as a highly efficient phase-transfer catalyst (PTC) and an ion-pairing reagent for high-performance liquid chromatography (HPLC). Structurally, it combines a bulky, lipophilic tetrabutylammonium cation with a hydrophilic, acidic, and strictly non-halide hydrogensulfate anion. From a procurement perspective, TBAHS is selected over standard quaternary ammonium salts when a process demands strict halide-free conditions to prevent equipment corrosion or catalyst poisoning, or when analytical workflows require an ion-pairing agent with minimal UV absorbance at low wavelengths [1]. Its dual utility in both commercial-scale organic synthesis and stringent analytical quality control makes it a critical raw material for pharmaceutical, environmental, and electrochemical applications.
Substituting TBAHS with more common and often cheaper in-class alternatives, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), frequently leads to process failures in sensitive applications [1]. The primary differentiator is the counterion. Bromide and chloride ions are nucleophilic, electroactive, and highly corrosive to stainless steel reactors during high-temperature industrial scale-ups. Furthermore, in transition-metal-catalyzed biphasic reactions, halide ions can coordinate with and irreversibly poison the metal catalyst. In analytical HPLC workflows, generic quaternary ammonium halides exhibit high background UV absorbance that obscures trace analytes at wavelengths below 220 nm . TBAHS provides the identical phase-transfer capability of the tetrabutylammonium cation but pairs it with an inert, non-corrosive, and UV-transparent hydrogensulfate anion, making it strictly non-interchangeable in these optimized environments.
In comparative studies evaluating the hydrolysis of a polyurethane model compound to 2,4-toluenediamine (2,4-TDA), TBAHS demonstrated significantly higher catalytic efficiency than its halide counterparts [1]. The hydrogensulfate counterion provided a distinct kinetic and solubility advantage in the solid-liquid heterogeneous system.
| Evidence Dimension | Conversion yield of 2,4-TDA |
| Target Compound Data | 24% conversion yield |
| Comparator Or Baseline | TBAB (19% yield), TBAC (14% yield), TOAB (10% yield) |
| Quantified Difference | TBAHS outperformed TBAB by a 26% relative yield increase and TBAC by a 71% relative yield increase. |
| Conditions | Solid-liquid phase transfer hydrolysis system, identical molar catalyst loading and reaction conditions. |
This quantitative yield advantage justifies the procurement of TBAHS over cheaper halide salts for specific heterogeneous reactions where maximizing conversion is critical to process economics.
For the analysis of polar and acidic compounds, TBAHS is manufactured to strict optical purity standards to prevent baseline noise. High-purity TBAHS exhibits exceptionally low UV absorbance in the short-wavelength region, allowing for the detection of analytes that lack strong chromophores .
| Evidence Dimension | Maximum UV Absorbance (Amax) at 210 nm |
| Target Compound Data | Amax ≤ 0.06 at 210 nm (10% aqueous solution) |
| Comparator Or Baseline | Standard non-HPLC grade quaternary salts or halide-based ion-pairing agents |
| Quantified Difference | Maintains near-complete baseline transparency down to 210 nm, whereas standard halides obscure this region. |
| Conditions | 10% aqueous solution, UV detection measured between 210 nm and 260 nm. |
Procuring HPLC-grade TBAHS is mandatory for quality control laboratories that need to accurately quantify trace pharmaceutical metabolites and nucleotides at low UV wavelengths.
TBAHS acts as a highly effective ion-pair extraction reagent in acidic media, facilitating the quantitative transfer of anionic metal complexes into organic phases for downstream atomic absorption spectrometry[1].
| Evidence Dimension | Extraction recovery rate of Cr(VI) |
| Target Compound Data | 103% recovery at 0.05 mol/L TBAHS concentration |
| Comparator Or Baseline | 67.1% recovery at 0.02 mol/L TBAHS concentration |
| Quantified Difference | A 35.9% absolute increase in recovery rate achieved by utilizing the optimized 0.05 mol/L TBAHS concentration. |
| Conditions | Dichloromethane organic phase, acidic aqueous medium (pH 1.0-3.0), 15-minute extraction cycle. |
Demonstrates that optimized concentrations of TBAHS guarantee the near-quantitative recovery required for stringent environmental compliance and trace metal analysis.
In sensitive industrial syntheses, the introduction of halide ions via standard PTCs (like TBAB) can lead to severe equipment degradation and the deactivation of expensive transition-metal catalysts. TBAHS provides robust phase-transfer capabilities while completely eliminating halide contamination [1].
| Evidence Dimension | Counterion reactivity and corrosivity |
| Target Compound Data | Hydrogensulfate anion (non-corrosive, non-coordinating, electrochemically stable) |
| Comparator Or Baseline | Bromide/Chloride anions (corrosive to stainless steel, poisons transition metals, electroactive) |
| Quantified Difference | 100% elimination of halide introduction into the reaction matrix. |
| Conditions | Industrial scale-up in stainless steel reactors; transition-metal catalyzed biphasic reactions; electrochemical cells. |
Essential for procurement in pilot and commercial-scale operations where protecting reactor integrity and extending catalyst lifespan directly dictate process profitability.
TBAHS is the optimal choice for biphasic organic syntheses (e.g., alkylations, etherifications, and oxidations) where transition metal catalysts are employed. Because it is halide-free, it prevents the irreversible poisoning of metal catalysts and eliminates the risk of chloride/bromide-induced corrosion in stainless steel industrial reactors[1].
In pharmaceutical quality control and biochemical research, TBAHS is the preferred mobile phase additive for separating complex mixtures of polar, acidic, or amphoteric compounds (such as nucleotides and peptide fragments). Its exceptionally low UV absorbance allows for accurate trace detection at wavelengths down to 210 nm.
TBAHS is utilized as a supporting electrolyte or additive in electrochemical cells and specific battery formulations. Unlike TBAB, which can undergo unwanted electrochemical oxidation (e.g., bromide to bromine), the hydrogensulfate anion remains electrochemically stable, ensuring high conductivity without side reactions [2].
TBAHS is highly effective in environmental testing laboratories for the liquid-liquid extraction of heavy metals, such as Chromium(VI), from wastewater effluents. It forms stable ion-pairs with anionic metal complexes in acidic media, enabling near-quantitative recovery into organic solvents for subsequent atomic absorption spectrometry [3].
Corrosive;Irritant